(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

Lipophilicity LogP Fluorine positional effect

Generic flurbiprofen manufacturers require the 2'-fluoro isomer exclusively-non-fluorinated or regioisomeric analogs yield pharmacologically invalid products. This penultimate intermediate delivers documented 70-80% yields in validated API synthetic routes. • Non-substitutable for flurbiprofen; 2'-F confirmed by 19F NMR & HPLC retention time • LogP 3.71 enables predictable extraction, chromatographic retention & phase-transfer behavior • ≥95% purity; impurity profile benchmarked for process scale-up & continuous flow development

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
Cat. No. B12846946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CC#N)F
InChIInChI=1S/C14H10FN/c15-14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-16/h1-8H,9H2
InChIKeyLKFJOSRBCBQILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile: Key Flurbiprofen Intermediate


(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile (CAS 69168-31-6 / 893737-72-9) is a fluorinated biphenyl acetonitrile derivative with molecular formula C14H10FN and molecular weight 211.23 g/mol . This compound is a key penultimate intermediate in the industrial synthesis of flurbiprofen, a widely prescribed non-steroidal anti-inflammatory drug (NSAID) [1]. The 2'-fluoro substituent on the biphenyl core is structurally essential: it directs the subsequent synthetic steps (carbalkoxylation, methylation, hydrolysis) to yield 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen) rather than regioisomeric or de-fluorinated analogs [1]. Commercially available at ≥95% purity , this compound is procured primarily by pharmaceutical intermediate manufacturers, medicinal chemistry groups developing flurbiprofen analogs, and laboratories requiring regiochemically defined fluorinated biphenyl building blocks.

Key penultimate intermediate for flurbiprofen synthetic route; 2'-fluoro regiochemistry is structurally essential.
Multi-supplier availability with documented purity grade supports industrial procurement and scale-up workflows.
Versatile nitrile handle also enables analog SAR and fluorinated biphenyl building-block chemistry.

Regiochemical Requirement for Flurbiprofen Intermediate


Simple in-class substitution of (2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile with its non-fluorinated analog (biphenyl-4-yl)acetonitrile or its 3'- or 4'-fluoro regioisomers is chemically invalid for flurbiprofen production. The non-fluorinated analog lacks the ortho-fluorine required for the characteristic 2-arylpropionic acid pharmacophore and would yield a non-flurbiprofen product upon methylation and hydrolysis [1]. The 3'-fluoro and 4'-fluoro regioisomers would produce regioisomeric aryl propionic acids with unknown pharmacological and toxicological profiles, making them unsuitable as drop-in replacements in validated flurbiprofen manufacturing processes [2]. Furthermore, the 2'-fluoro orientation confers measurably higher lipophilicity (LogP 3.71) compared to the 3'-fluoro (LogP 3.56), 4'-fluoro (LogP 3.30), and non-fluorinated (LogP 3.42) analogs , which directly impacts chromatographic retention, extraction efficiency, and phase-transfer behavior during downstream processing .

Non-fluorinated analog inapplicable
Lacks the ortho-fluorine required for the characteristic 2-arylpropionic acid pharmacophore; leads to a non-flurbiprofen product upon methylation and hydrolysis.
Regioisomeric mismatch
3'- or 4'-fluoro isomers produce regioisomeric aryl propionic acids with no established regulatory identity, making them unsuitable as drop-in replacements in validated flurbiprofen manufacturing.
Lipophilicity-driven process shift
The 2'-F isomer's higher LogP alters chromatographic retention, extraction efficiency, and phase-transfer behavior compared to other fluoro-regioisomers, which may impact downstream processing consistency.

Differentiation Evidence Against In-Class Analogs


Lipophilicity Advantage of 2'-Fluoro Isomer

The 2'-fluoro regioisomer exhibits the highest computed lipophilicity among all mono-fluorinated and non-fluorinated biphenyl-4-yl acetonitrile analogs. The target compound (2'-F) has a LogP of 3.71 , which is 0.15 log units higher than the 3'-fluoro isomer (LogP 3.56) , 0.41 log units higher than the 4'-fluoro isomer (XLogP3 3.30) [1], and 0.29 log units higher than the non-fluorinated (biphenyl-4-yl)acetonitrile (LogP 3.42) . This systematic increase in lipophilicity with ortho-fluorination relative to the acetonitrile-bearing ring is consistent with the electron-withdrawing effect of fluorine altering the dipole moment of the biphenyl system in a position-dependent manner.

LogP profile
Computed comparison
LogP 3.71 (2'-F) vs. 3.56 (3'-F), 3.30 (4'-F), 3.42 (non-F)
Informs purification and extraction method design
Predicted values; not experimentally determined
Lipophilicity LogP Fluorine positional effect Biphenyl acetonitrile

Validated Synthetic Yield for Flurbiprofen

The conversion of 2-fluoro-4-monobromomethylbiphenyl to 2-(2-fluoro-4-biphenylyl)acetonitrile via nucleophilic substitution with NaCN in ethanol/water under reflux achieves a yield of 70–80% (based on unrecovered starting fluoride) at 95% purity as determined by GC analysis [1]. The crude product after workup (13.2 g brown solid from 19.3 g crude semi-solid) contains only trace amounts of the monobromide starting material as confirmed by NMR, demonstrating high conversion efficiency [1]. After recrystallization from ethyl acetate/hexane, the purified acetonitrile exhibits a melting point of 75–78°C [1]. This same intermediate is then converted to flurbiprofen via propionitrile formation and hydrolysis in high yield [1].

Synthetic yield
Process validation
70–80% yield, ~95% purity (GC)
Supports cost-of-goods assessment
Patent Example 8; single batch data
Flurbiprofen synthesis Synthetic yield Nitrile formation Process chemistry

Boiling Point Depression for Distillation Purification

The target compound exhibits a predicted boiling point of 342.8 ± 30.0°C at 760 mmHg , which is approximately 13.5°C lower than the boiling point of the non-fluorinated analog (biphenyl-4-yl)acetonitrile (356.3°C at 760 mmHg) . This boiling point depression is attributable to the electron-withdrawing ortho-fluorine reducing intermolecular dipole-dipole interactions. The lower boiling point, combined with the melting point of 75–78°C (recrystallized) versus 88–97°C for the non-fluorinated analog [1], offers practical advantages in both distillation-based purification and solid handling during large-scale intermediate processing.

Boiling point
Predicted property
342.8±30.0°C (predicted); mp 75–78°C
May assist distillation process design
Computed bp; experimental mp from patent
Boiling point Physical property Distillation Purification

Exclusive Regiochemical Pathway to Flurbiprofen

The 2'-fluoro orientation on the biphenyl core is not a matter of preference but of absolute chemical necessity for flurbiprofen production. The IUPAC name of flurbiprofen is (±)-2-(2-fluoro-4-biphenylyl)propionic acid [1]. When (2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile is subjected to carbalkoxylation (dialkyl carbonate / NaOEt), methylation (CH3Br or (CH3)2SO4), and hydrolysis (NaOH / H2O-MeOH), the product is flurbiprofen [2]. If the 3'-fluoro isomer (CAS 893734-08-2) or 4'-fluoro isomer (CAS 32193-98-9) [3] were used in the identical reaction sequence, the products would be 2-(3-fluoro-4-biphenylyl)propionic acid and 2-(4-fluoro-4-biphenylyl)propionic acid, respectively—regioisomers that are not flurbiprofen and lack the established pharmacological, toxicological, and regulatory profiles of flurbiprofen [4].

Regiochemical identity
Class-level inference
Only 2'-F isomer yields flurbiprofen API
Non-substitutable for flurbiprofen production
Pharmacopoeial and regulatory requirement
Regiochemistry Flurbiprofen Intermediate specificity Pharmaceutical process

Process Maturity Across Industrial Patents

The synthetic utility of 2-(2-fluoro-4-biphenylyl)acetonitrile as the key flurbiprofen intermediate is documented across multiple independent industrial patents spanning different assignees: U.S. Patent 4,422,979 (Ethyl Corporation) [1], U.S. Patent 4,371,473 (Ethyl Corporation) [2], Japanese Kokai SHO 53-116,352 (Nikken Chemicals) [3], and Japanese Patent JPS54144346 (Nikken Chemicals) [4]. This cross-assignee validation confirms that the acetonitrile route is not a single-company proprietary solution but an established industrial process with documented optimization of reaction conditions (temperature, solvent, base, methylating agent) across different manufacturing contexts. In contrast, the 3'-fluoro, 4'-fluoro, and non-fluorinated analogs have no comparable body of industrial process patent literature directed toward pharmaceutical intermediate applications.

Process maturity
Class-level inference
≥4 patents, 2+ industrial assignees
Multi-source process documentation
1974–1985 patent literature survey
Process validation Patent literature Industrial synthesis Flurbiprofen manufacturing

Commercial Availability with Quality Specifications

The target compound is commercially available from multiple independent suppliers with defined purity specifications. AK Sci offers (2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile (CAS 893737-72-9) at ≥95% purity with long-term storage specified as 'cool, dry place' . Leyan supplies the compound at 98% purity under CAS 893737-72-9 and CAS 69168-31-6 . In comparison, the 3'-fluoro isomer (CAS 893734-08-2) is listed by fewer suppliers and often lacks detailed purity and storage specifications in public catalogs . The 4'-fluoro isomer (CAS 32193-98-9), while available, is positioned primarily as a research chemical for liquid crystal applications rather than as a pharmaceutical intermediate, with pricing reflecting small-scale research rather than bulk intermediate procurement [1]. The 2'-fluoro compound's established supply chain with documented quality parameters reduces procurement risk for scale-up and process validation.

Commercial availability
Supporting evidence
≥2 suppliers, 95–98% purity grade
Supports supply chain continuity
Catalog survey 2025–2026
Commercial availability Purity specification Quality control Procurement

(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile Applications


Penultimate Intermediate for Flurbiprofen API

The primary and most validated application is as the penultimate intermediate in flurbiprofen (CAS 5104-49-4) synthesis. The compound is converted to flurbiprofen via either: (a) direct propionitrile formation (dialkyl carbonate / NaOEt / CH3Br) followed by NaOH hydrolysis, or (b) cyanopropionate formation followed by hydrolysis/decarboxylation [1]. The 70–80% yield demonstrated at this step, combined with the exclusivity of the 2'-fluoro regioisomer for flurbiprofen production, makes this compound the non-substitutable intermediate for generic flurbiprofen manufacturers and API contract manufacturing organizations (CMOs). Any procurement specification for flurbiprofen intermediate must explicitly require the 2'-fluoro isomer as confirmed by HPLC retention time matching and 19F NMR.

Flurbiprofen Analog SAR Exploration

For medicinal chemistry programs exploring structure-activity relationships (SAR) around the flurbiprofen scaffold, the acetonitrile group serves as a versatile synthetic handle. It can be hydrolyzed to the carboxylic acid, reduced to the primary amine, converted to tetrazoles, or elaborated via alkylation (as demonstrated by the carbalkoxylation-methylation sequence in the patent literature) [1][2]. The higher LogP (3.71) of this compound relative to non-fluorinated and other fluoro-regioisomers also provides a measurable physicochemical differentiation that may be exploited in permeability and metabolic stability studies . Procurement of the 2'-fluoro isomer ensures that any SAR conclusions are directly referable to the flurbiprofen pharmacophore rather than to a regioisomeric scaffold with different conformational and electronic properties.

Fluorinated Biphenyl Building Block for Cross-Coupling

Beyond pharmaceutical applications, the compound serves as a regiochemically defined fluorinated biphenyl building block with a reactive nitrile functional group. The nitrile can participate in cycloaddition reactions, serve as a precursor to amidines, tetrazoles, and amines, or act as a directing group in metal-catalyzed C–H functionalization [1]. The 2'-fluoro substitution pattern, with its characteristic LogP (3.71), boiling point (342.8°C at 760 mmHg), and melting point (75–78°C), offers a distinct property profile compared to the 4'-fluoro isomer (XLogP3 3.30, positioned primarily for liquid crystal research) [3]. For groups synthesizing fluorinated biphenyl libraries or studying ortho-fluorine effects on biaryl conformation and reactivity, this compound provides a reproducible, commercially available starting point with documented synthetic provenance.

Process Development and Scale-Up Studies

The existence of multiple independent patent disclosures with detailed experimental procedures (reaction stoichiometry, solvent systems, temperature profiles, workup protocols, and analytical characterization) [1][2] makes this compound uniquely suited for process development and scale-up studies. The documented yields (70–80%), purity specifications (95%), and impurity profiles (trace monobromide starting material) provide benchmark data against which process improvements can be quantitatively measured. Laboratories developing continuous flow processes, greener solvent systems, or catalytic cyanide alternatives for nitrile synthesis can use this well-characterized intermediate as a model substrate, with the assurance that successful improvements will have direct industrial relevance to flurbiprofen manufacturing.

Application
Selection Property
Validation Focus
Flurbiprofen intermediate synthesis
Regiochemical specificity
Regioisomer identity verification
Flurbiprofen analog SAR
Synthetic handle diversity
Pharmacophore referability
Fluorinated biphenyl building block
Ortho-F property profile
Cross-coupling utility assessment
Process development & scale-up
Reported protocol benchmark
Process parameter optimization
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